molecular formula C20H17ClN4O3S B3563812 5-(4-chlorophenyl)sulfonyl-7-ethyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

5-(4-chlorophenyl)sulfonyl-7-ethyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B3563812
M. Wt: 428.9 g/mol
InChI Key: RGFXLLXFOSPVLC-UHFFFAOYSA-N
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Description

The compound 5-(4-chlorophenyl)sulfonyl-7-ethyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one is a tricyclic heterocyclic molecule featuring a fused bicyclic core with a 1,7,9-triazatricyclo framework. Key structural elements include a 4-chlorophenylsulfonyl group at position 5, an ethyl substituent at position 7, an imino group at position 6, and a methyl group at position 11. Computational tools like SHELX have been critical in resolving the crystal structures of such complex molecules, enabling detailed conformational analysis .

Properties

IUPAC Name

5-(4-chlorophenyl)sulfonyl-7-ethyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S/c1-3-24-17(22)16(29(27,28)14-8-6-13(21)7-9-14)11-15-19(24)23-18-12(2)5-4-10-25(18)20(15)26/h4-11,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFXLLXFOSPVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N4C=CC=C(C4=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(4-chlorophenyl)sulfonyl-7-ethyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazatricyclo ring system: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the sulfonyl group: This step typically involves the reaction of the intermediate with a sulfonyl chloride derivative.

    Addition of the imino group: This can be done through a condensation reaction with an appropriate amine.

    Final modifications: The ethyl and methyl groups are introduced through alkylation reactions.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

5-(4-chlorophenyl)sulfonyl-7-ethyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound 5-(4-chlorophenyl)sulfonyl-7-ethyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesis methods, and biological activities.

Medicinal Chemistry

The compound has shown significant promise in anti-cancer research. Studies indicate that it interacts with specific molecular targets involved in cell proliferation and apoptosis, suggesting its potential as a therapeutic agent against various cancers. Its ability to modulate biochemical pathways makes it a candidate for further pharmacological development.

Research has demonstrated that the compound can affect several signaling pathways associated with cancer progression. For instance, it has been shown to inhibit enzymes that play crucial roles in tumor growth and survival. These findings position the compound as a potential lead for drug development targeting cancer therapy.

Comparative Structural Studies

Several structurally similar compounds have been identified, providing insights into the structure-activity relationship (SAR) of this class of compounds. The following table summarizes some of these related compounds along with their biological activities:

Compound NameStructural FeaturesBiological Activity
5-(4-bromophenyl)sulfonyl-7-ethyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-oneBromine substitution instead of chlorinePotential anti-cancer activity
5-(4-fluorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)Fluorine substitutionsAnti-inflammatory properties
N-[2-[3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-3-(2-methoxyphenyl)ureaDifferent functional groupsAntitumor activity

This table illustrates the diversity within this chemical class and highlights the unique features of the target compound that may contribute to its distinct biological activities.

Case Studies and Research Findings

Numerous studies have focused on the biological effects of this compound:

  • Anti-Cancer Activity : Research has indicated that the compound can inhibit specific kinases involved in cancer cell signaling pathways.
  • Enzyme Interaction Studies : Investigations into how the compound interacts with enzymes such as proteases have revealed potential mechanisms by which it exerts its biological effects.

These findings are crucial for understanding how modifications to the chemical structure can enhance or diminish biological activity.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)sulfonyl-7-ethyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the imino group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Core Structure : The target compound shares the tricyclo[8.4.0.0³,⁸]tetradeca-pentaene core with the compound but differs from the dithia-azatetracyclo system in , which incorporates sulfur atoms, likely altering electronic properties and metabolic stability .

Substituent Effects: The 4-chlorophenylsulfonyl group in the target compound may enhance electrophilicity and receptor-binding affinity compared to the 4-fluorobenzoyl group in . The 3-methoxypropyl substituent in could increase solubility relative to the ethyl group in the target compound, as methoxy groups often reduce lipophilicity .

Physicochemical Properties :

  • The target compound’s higher estimated XLogP3 (~3.1 vs. 2.8 in ) suggests greater lipophilicity, which may influence membrane permeability and bioavailability.

Research Findings and Implications

Structural Insights from Crystallography

Software like SHELX has been instrumental in resolving the crystal structures of complex tricyclic systems, enabling precise analysis of bond angles, torsional strain, and non-covalent interactions (e.g., π-stacking in aromatic systems) . Such data are critical for structure-activity relationship (SAR) studies.

Hypothetical Bioactivity

  • The 4-chlorophenyl moiety is a common feature in fungicides (e.g., metconazole in ), suggesting the target compound may exhibit similar antifungal properties .
  • The imino and sulfonyl groups could act as hydrogen-bond acceptors/donors, enhancing interactions with biological targets like enzymes or receptors.

Biological Activity

5-(4-Chlorophenyl)sulfonyl-7-ethyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound notable for its unique tricyclic structure and the presence of sulfonyl and imino functional groups. This compound has been studied for its diverse biological activities and potential therapeutic applications in fields such as oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C19H22ClN4O3SC_{19}H_{22}ClN_{4}O_{3}S with a molecular weight of approximately 403.92 g/mol. Its structure allows for multiple interactions within biological systems, making it a candidate for various pharmacological developments.

1. Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity by modulating various biochemical pathways associated with cell proliferation and apoptosis. It interacts with specific molecular targets such as enzymes and receptors involved in cancer progression. Studies have shown that it can inhibit the growth of cancer cells through mechanisms that include:

  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit key enzymes involved in tumor growth.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells, which is crucial for cancer treatment.

2. Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro studies have shown moderate to strong activity against several bacterial strains including Salmonella typhi and Bacillus subtilis. The following table summarizes the antibacterial activity observed:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

3. Additional Pharmacological Effects

Beyond its anticancer and antibacterial properties, the compound has shown potential in other areas:

  • Hypoglycemic Activity : It may assist in lowering blood sugar levels.
  • Diuretic Effects : The compound has been noted for its ability to promote diuresis.

Case Studies

Several studies have focused on the biological activities of this compound:

  • Study on Anticancer Mechanisms : A study highlighted the interaction of the compound with specific signaling pathways that regulate cell growth and survival, indicating its potential as a therapeutic agent in cancer treatment.
  • Antibacterial Screening : Another research effort involved screening various derivatives of sulfonamide compounds, including this one, revealing promising results against pathogenic bacteria.

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute significantly to its biological activity. The following table compares it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-(4-bromophenyl)sulfonyl-7-ethyl...Bromine substitution instead of chlorinePotential anti-cancer activity
5-(4-fluorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)Fluorine substitutionsAnti-inflammatory properties
N-[2-[3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-3-(2-methoxyphenyl)ureaDifferent functional groupsAntitumor activity

Q & A

Q. Basic Research Focus

  • Synthesis Optimization : Use fractional factorial design (FFD) to identify critical reaction parameters (e.g., solvent polarity, temperature, catalyst loading) that influence yield and purity. For example, highlights the use of statistical experimental design to minimize trials while maximizing data robustness .
  • Structural Confirmation : Employ single-crystal X-ray diffraction (SC-XRD) for unambiguous determination of the tricyclic framework and substituent positions, as demonstrated in structurally analogous compounds (e.g., , where SC-XRD achieved an R-factor of 0.035) . Pair this with high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR for functional group validation.

How can computational chemistry aid in predicting the compound’s reactivity and stability?

Q. Advanced Research Focus

  • Reaction Path Search : Implement quantum chemical calculations (e.g., density functional theory, DFT) to model reaction intermediates and transition states. emphasizes ICReDD’s approach of integrating computational predictions with experimental validation to accelerate reaction discovery .
  • Thermodynamic Stability : Calculate Gibbs free energy changes (ΔG) for degradation pathways under varying pH and temperature conditions using software like MOPAC2009 (referenced in for similar heterocyclic systems) .

What experimental strategies address contradictions in biological activity data for this compound?

Q. Advanced Research Focus

  • Dose-Response Validation : Use a Hill slope model to assess nonlinear relationships between concentration and bioactivity, ensuring assays account for solubility limits (e.g., ’s training in chemical biology methods for dose optimization) .
  • Orthogonal Assays : Cross-validate results using fluorescence polarization, surface plasmon resonance (SPR), and cell-based assays to distinguish true binding from artifacts. ’s statistical frameworks can guide outlier analysis .

What separation techniques are optimal for purifying this compound from complex reaction mixtures?

Q. Basic Research Focus

  • Chromatographic Methods : Apply reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). classifies membrane and separation technologies (RDF2050104) as critical for isolating polycyclic sulfonamides .
  • Crystallization Screening : Use high-throughput solvent matrices (e.g., PEGs, ionic liquids) to identify conditions favoring monocrystalline growth, as seen in ’s SC-XRD protocol .

How can researchers design experiments to probe the compound’s mechanism of action?

Q. Advanced Research Focus

  • Isotopic Labeling : Incorporate ¹⁵N or deuterium at key positions (e.g., the imino group) to track metabolic fate via LC-MS/MS. ’s chemical biology training emphasizes isotopic tracing for mechanistic studies .
  • Kinetic Profiling : Perform stopped-flow spectroscopy to resolve rapid binding events (e.g., enzyme inhibition constants, Kᵢ), leveraging ’s design-of-experiments principles for time-resolved data collection .

What spectral techniques resolve ambiguities in the compound’s tautomeric forms?

Q. Advanced Research Focus

  • Dynamic NMR : Acquire variable-temperature ¹H NMR spectra (e.g., 298–343 K) to detect tautomerization equilibria through coalescence points. ’s crystallographic data can anchor spectral interpretations .
  • Infrared Spectroscopy : Compare experimental IR vibrations (e.g., C=O stretching at ~1700 cm⁻¹) with DFT-simulated spectra to assign tautomeric dominance .

How should researchers approach scaling up synthesis while maintaining reproducibility?

Q. Basic Research Focus

  • Process Control : Implement real-time monitoring (e.g., in-line FTIR) to track reaction progression, aligning with ’s RDF2050108 subclass on process control in chemical engineering .
  • Design Space Exploration : Use response surface methodology (RSM) to define scalable parameters (e.g., mixing efficiency, heat transfer) while avoiding impurity formation .

What strategies validate the compound’s stability under physiological conditions?

Q. Advanced Research Focus

  • Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), hydrolytic (pH 1–13), and photolytic (ICH Q1B) stressors, analyzing degradation products via LC-HRMS. ’s training in chemical biology includes protocols for stability profiling .
  • Accelerated Aging : Use Arrhenius modeling to predict shelf life at 25°C based on high-temperature stability data (40–60°C) .

How can researchers reconcile discrepancies between computational predictions and experimental reactivity?

Q. Advanced Research Focus

  • Multiscale Modeling : Combine DFT with molecular dynamics (MD) simulations to account for solvent effects and conformational flexibility, as advocated in ’s integration of computation and experiment .
  • Error Analysis : Quantify systematic deviations (e.g., basis set limitations in DFT) using benchmark datasets from analogous tricyclic systems (e.g., ’s calculated properties) .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Risk Assessment : Refer to Safety Data Sheets (SDS) for acute toxicity (LD₅₀) and occupational exposure limits (OELs). mandates 100% compliance in safety exams for advanced lab work, emphasizing proper PPE and waste disposal .
  • Ventilation Controls : Use fume hoods certified for sulfonamide handling, as sulfonyl groups may release hazardous vapors during heating .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-chlorophenyl)sulfonyl-7-ethyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Reactant of Route 2
Reactant of Route 2
5-(4-chlorophenyl)sulfonyl-7-ethyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.